![molecular formula C7H4BrN3O B12845798 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B12845798.png)
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde is a heterocyclic compound that contains a triazole ring fused to a pyridine ring, with a bromine atom at the 6th position and an aldehyde group at the 8th position. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid.
Reduction: 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation . Additionally, it can inhibit enzymes such as PHD-1, JAK1, and JAK2, which are involved in various cellular processes .
類似化合物との比較
Similar Compounds
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Lacks the aldehyde group at the 8th position.
8-Nitro-[1,2,4]triazolo[1,5-a]pyridine: Contains a nitro group instead of a bromine atom.
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine: Saturated version of the triazolo[1,5-a]pyridine ring.
Uniqueness
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows for diverse chemical modifications and potential biological activities. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and development.
特性
分子式 |
C7H4BrN3O |
|---|---|
分子量 |
226.03 g/mol |
IUPAC名 |
6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde |
InChI |
InChI=1S/C7H4BrN3O/c8-6-1-5(3-12)7-9-4-10-11(7)2-6/h1-4H |
InChIキー |
OVSQAZSSTNPXPV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=NC=NN2C=C1Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


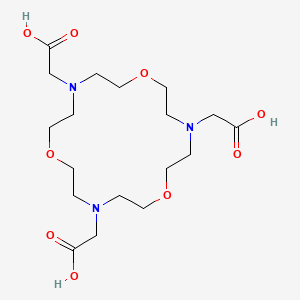
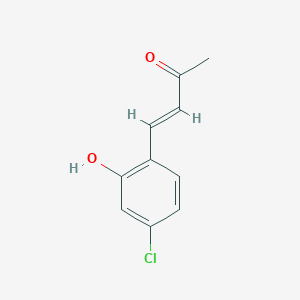
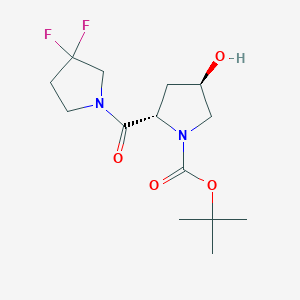

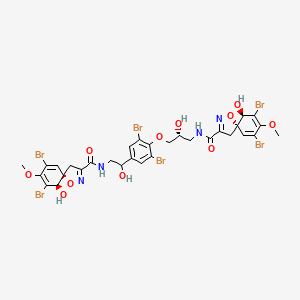
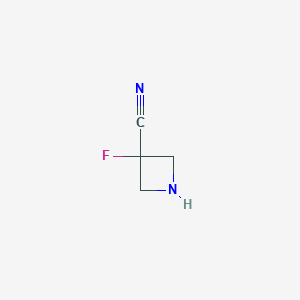
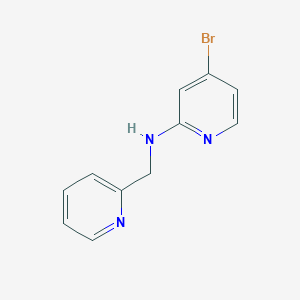
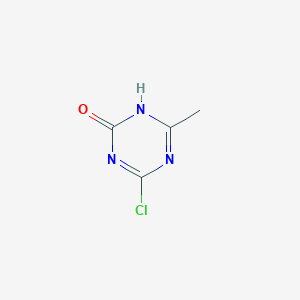



![5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12845792.png)


